![molecular formula C13H17NO2 B2717025 1-[(3-Methoxyphenyl)methyl]piperidin-4-one CAS No. 163341-33-1](/img/structure/B2717025.png)
1-[(3-Methoxyphenyl)methyl]piperidin-4-one
Overview
Description
“1-[(3-Methoxyphenyl)methyl]piperidin-4-one” is a compound with the IUPAC name 1-(3-methoxybenzyl)-4-piperidinone . It is related to 1-[(3-methoxyphenyl)methyl]piperidin-4-amine, which has a molecular weight of 220.31 .
Synthesis Analysis
While specific synthesis methods for “1-[(3-Methoxyphenyl)methyl]piperidin-4-one” were not found, there are general methods for synthesizing piperidine derivatives. These methods involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “1-[(3-Methoxyphenyl)methyl]piperidin-4-one” includes a six-membered piperidine ring with a methoxybenzyl group attached . The angles between the mean planes of the piperidine-4-one ring and the pendant phenyl rings have been studied .Scientific Research Applications
Pharmaceutical Industry
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could potentially be used as a substrate for the synthesis of biologically active piperidines .
Multicomponent Reactions
Piperidines and their derivatives, including “1-[(3-Methoxyphenyl)methyl]piperidin-4-one”, can be involved in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product .
Hydrogenation Processes
Piperidines and their derivatives can be involved in hydrogenation processes, which are chemical reactions that add hydrogen (H2) to a substance .
Cyclization Reactions
This compound could potentially be used in cyclization reactions, which are a type of chemical reaction that leads to the formation of a ring of atoms in a molecule .
Amination Reactions
Piperidines and their derivatives can be involved in amination reactions, which are chemical reactions in which an amino group is introduced into a molecule .
Future Directions
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13-4-2-3-11(9-13)10-14-7-5-12(15)6-8-14/h2-4,9H,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQJPKVFRHUDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163341-33-1 | |
Record name | 1-[(3-methoxyphenyl)methyl]piperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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